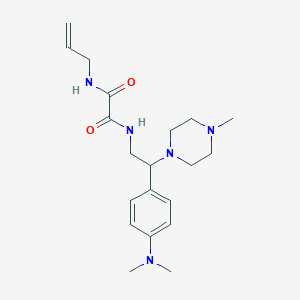

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetically derived oxalamide compound featuring a dual-substituted ethyl backbone. The structure comprises:

- N2-substituted ethyl group: A branched chain with two distinct moieties: 4-(Dimethylamino)phenyl: A tertiary amine-linked aromatic group, likely improving solubility and enabling π-π interactions with biological targets. 4-Methylpiperazin-1-yl: A methylated piperazine ring, commonly associated with enhanced blood-brain barrier penetration and receptor modulation in neurological or antimicrobial agents .

The oxalamide core serves as a hydrogen-bond donor/acceptor, facilitating interactions with enzymes or receptors.

Properties

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O2/c1-5-10-21-19(26)20(27)22-15-18(25-13-11-24(4)12-14-25)16-6-8-17(9-7-16)23(2)3/h5-9,18H,1,10-15H2,2-4H3,(H,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMZYXCMJONQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC=C)C2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-allyl-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes an allyl group, a dimethylamino phenyl moiety, and a piperazine ring. Its molecular formula is , and it has a molecular weight of approximately 342.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.

Key Mechanisms Include:

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic processes, which can alter the pharmacokinetics of other drugs.

- Antiproliferative Effects : Research indicates that the compound possesses antiproliferative properties, making it a candidate for cancer therapy.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity against several pathogens, including Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on MCF-7 cells. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus. The results showed that it inhibited biofilm formation and reduced bacterial viability in a dose-dependent manner, suggesting its potential as a therapeutic agent for treating bacterial infections.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in 941869-83-6 may improve binding to nitroreductase enzymes but reduce bioavailability compared to the allyl group in the main compound .

- Solubility Modulation: The morpholinoethyl group in 941869-92-7 increases hydrophilicity, contrasting with the methylpiperazine in the main compound, which balances lipophilicity and solubility .

Functional Analogs (Non-Oxalamide Derivatives)

Compounds with overlapping functional groups or therapeutic hypotheses:

Example :

N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide (from Rashmin Khanam et al. ):

- Core Structure : Azetidione (β-lactam) instead of oxalamide.

- Substituents :

- 3-Nitrophenyl and chloro groups: Enhance electrophilicity and antimicrobial activity.

- 4-Phenylpiperazine: Similar to the methylpiperazine in the main compound, suggesting shared CNS or antimicrobial targeting.

Comparison :

- β-Lactam vs. Oxalamide : The azetidione core may confer antibacterial activity via β-lactamase interactions, whereas the oxalamide’s hydrogen-bonding capacity could favor enzyme inhibition or receptor binding .

- Piperazine Derivatives : Both compounds utilize piperazine-based groups for solubility and target engagement, though the phenyl vs. methyl substitution alters steric and electronic profiles .

Research Findings and Implications

- Structural-Activity Relationships (SAR): Allyl and methylpiperazine groups in the main compound likely optimize blood-brain barrier penetration compared to nitro or morpholine-containing analogs . Dimethylamino-phenyl moieties across analogs suggest a role in charge-transfer interactions with biological targets.

- Synthetic Feasibility: Piperazine-containing compounds (e.g., main compound, 941869-92-7) often require multi-step synthesis under controlled conditions, as noted in azetidione derivative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.